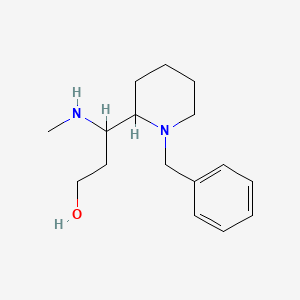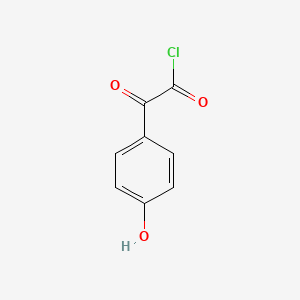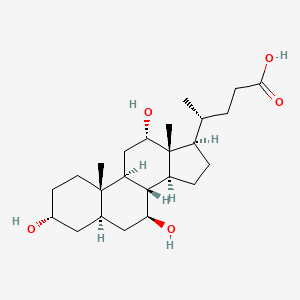
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpiperazine with 2-hydroxy-5,6,7,8-tetrahydronaphthalene under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully hydrogenated naphthalene derivative.
Substitution: The piperazine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group, such as an alkyl or aryl group, using reagents like alkyl halides or aryl halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Applications De Recherche Scientifique
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets in the body. The piperazine ring can interact with various receptors and enzymes, modulating their activity. For example, the compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways. Additionally, the hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function.
Comparaison Avec Des Composés Similaires
8-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can be compared with other similar compounds, such as:
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains a piperazine ring but differs in the presence of an aniline group instead of a tetrahydronaphthalene moiety.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid:
N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide: This compound is a potent cyclin-dependent kinase inhibitor with a more complex structure and specific biological activity.
The uniqueness of this compound lies in its combination of a piperazine ring with a tetrahydronaphthalene moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
176700-66-6 |
|---|---|
Formule moléculaire |
C15H22N2O |
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
8-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C15H22N2O/c1-16-7-9-17(10-8-16)15-4-2-3-12-5-6-13(18)11-14(12)15/h5-6,11,15,18H,2-4,7-10H2,1H3 |
Clé InChI |
VJDPDWMXGFSDAW-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2CCCC3=C2C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)












